molecular formula C9H14N4O B8551087 N-[4-(dimethylamino)-6-methylpyrimidin-2-yl]acetamide

N-[4-(dimethylamino)-6-methylpyrimidin-2-yl]acetamide

Cat. No.: B8551087
M. Wt: 194.23 g/mol
InChI Key: TUYHHYJHFKRDSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(dimethylamino)-6-methylpyrimidin-2-yl]acetamide is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3 This compound is characterized by the presence of an acetamido group at position 2, a methyl group at position 4, and a dimethylamino group at position 6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)-6-methylpyrimidin-2-yl]acetamide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from cyanoacetate and urea, the compound can be synthesized through a two-step process involving cyclization and subsequent methylation . The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like sodium methoxide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)-6-methylpyrimidin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can introduce new functional groups into the pyrimidine ring.

Scientific Research Applications

N-[4-(dimethylamino)-6-methylpyrimidin-2-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)-6-methylpyrimidin-2-yl]acetamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(dimethylamino)-6-methylpyrimidin-2-yl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetamido group at position 2 and the dimethylamino group at position 6 differentiates it from other pyrimidine derivatives, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

N-[4-(dimethylamino)-6-methylpyrimidin-2-yl]acetamide

InChI

InChI=1S/C9H14N4O/c1-6-5-8(13(3)4)12-9(10-6)11-7(2)14/h5H,1-4H3,(H,10,11,12,14)

InChI Key

TUYHHYJHFKRDSY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)C)N(C)C

Origin of Product

United States

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